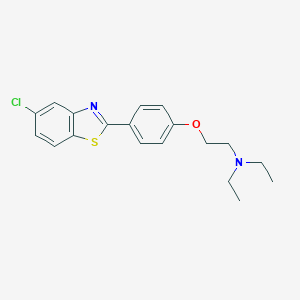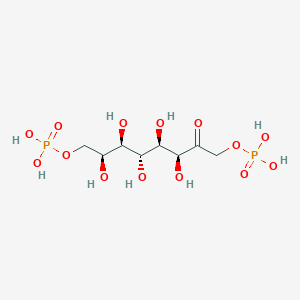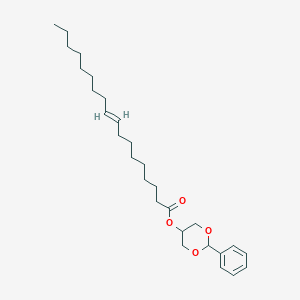
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a molecule that is composed of two parts: a phenyl group and an ester group. The compound has been studied for its ability to modulate certain biological pathways and has shown promise in treating various diseases.
Mecanismo De Acción
The mechanism of action of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is not fully understood. However, it is believed to modulate certain biological pathways that are involved in inflammation, cell proliferation, and cell death. The compound has been shown to inhibit the activity of certain enzymes that are involved in these processes, leading to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate in lab experiments is its potential therapeutic properties. The compound has shown promise in treating various diseases, making it a valuable tool for researchers. However, one limitation is that the compound is synthetic, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for research on (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate. One direction is to further explore its potential therapeutic properties in various diseases. Another direction is to investigate its mechanism of action, which could lead to the development of more effective therapies. Additionally, research could be done to optimize the synthesis method of the compound, making it more accessible for use in research.
Métodos De Síntesis
The synthesis of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate involves several steps. The first step is the preparation of the phenyl group, which is achieved by reacting benzene with a halogenating agent. The resulting product is then reacted with ethylene oxide to form the dioxane ring. The final step involves the reaction of the dioxane ring with octadec-9-enoic acid to form the ester group.
Aplicaciones Científicas De Investigación
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16106-28-8 |
|---|---|
Nombre del producto |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
Fórmula molecular |
C28H44O4 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C28H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
Clave InChI |
YXVRTBJRLLXMSV-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Sinónimos |
9-Octadecenoic acid 2-phenyl-1,3-dioxan-5-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



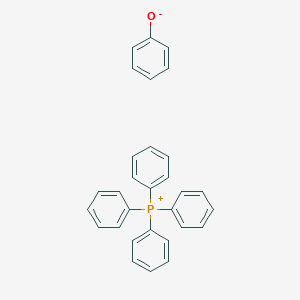
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
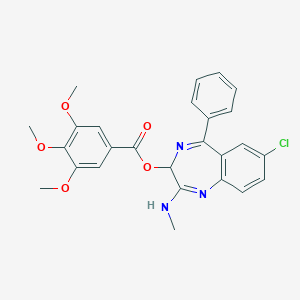

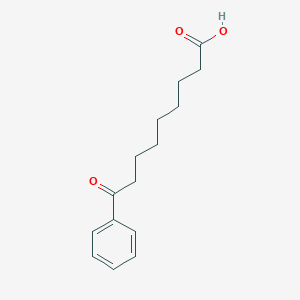
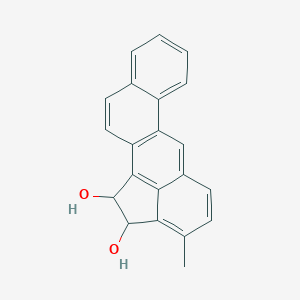
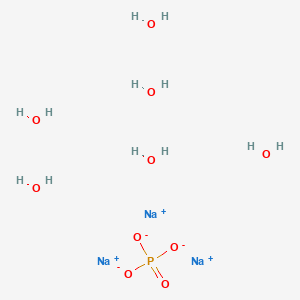
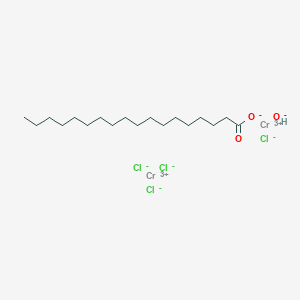

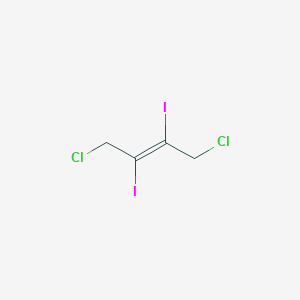

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
